REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].S([O-])([O-])(=O)=[O:7].[Ni+2:11]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:11].[OH-:7].[Ni+2:11].[OH-:2] |f:0.1.2,4.5,6.7.8|
|
Name
|
sulfuric acid nickel sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.S(=O)(=O)([O-])[O-].[Ni+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water is evaporated from the nickel sulfate solution
|
Type
|
CUSTOM
|
Details
|
to precipitate a nickel sulfate solid
|
Type
|
CUSTOM
|
Details
|
The nickel sulfate solid is separated from the sulfate solution by any suitable separation process, such as filtration, decantation, etc. The nickel sulfate solid
|
Type
|
DISSOLUTION
|
Details
|
may then be redissolved in water
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ni+2].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |